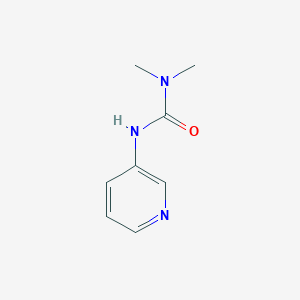
1,1-Dimethyl-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-pyridin-3-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring substituted with a dimethylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,1-Dimethyl-3-pyridin-3-ylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-pyridin-2-ylurea: Similar structure but with the urea group attached to the 2-position of the pyridine ring.
1,1-Dimethyl-3-pyridin-4-ylurea: Urea group attached to the 4-position of the pyridine ring.
1,1-Dimethyl-3-pyridin-5-ylurea: Urea group attached to the 5-position of the pyridine ring.
Uniqueness
1,1-Dimethyl-3-pyridin-3-ylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the urea group on the pyridine ring can significantly impact the compound’s properties, making it distinct from its isomers.
Properties
CAS No. |
13607-03-9 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1,1-dimethyl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h3-6H,1-2H3,(H,10,12) |
InChI Key |
ZSJMEPHSFVNWOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
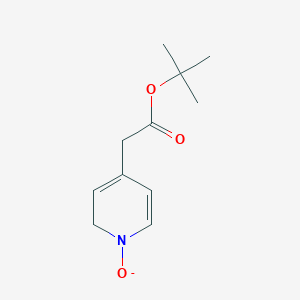
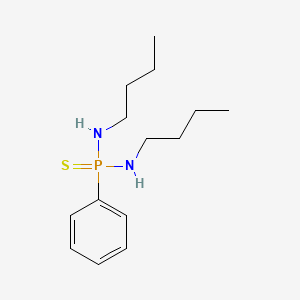
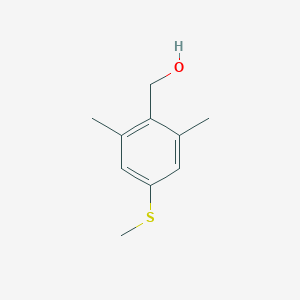
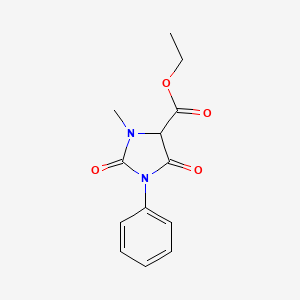
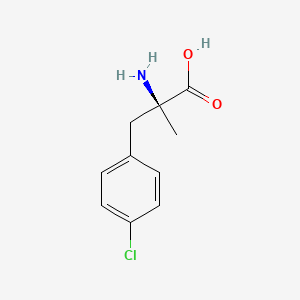
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
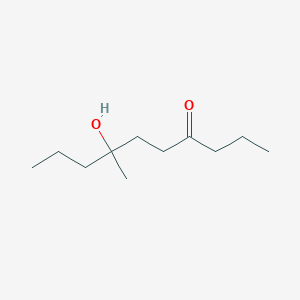
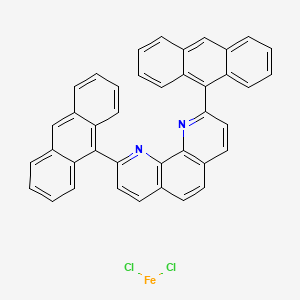
![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
